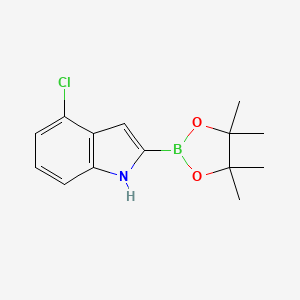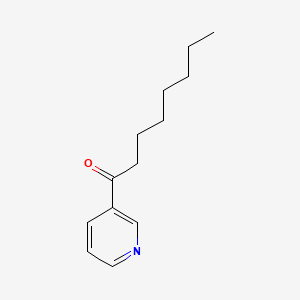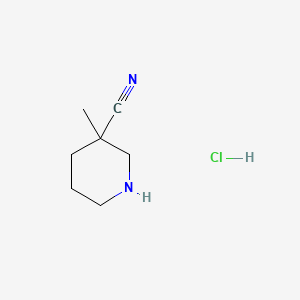
4-Bromo-3-chloro-5,7-difluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-chloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N. It has a molecular weight of 278.48 .
Molecular Structure Analysis
The SMILES string of this compound is FC1=C(C(Br)=C(Cl)C=N2)C2=CC(F)=C1 . This provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Advancements
4-Bromo-3-chloro-5,7-difluoroquinoline has been a focal point in synthetic chemistry, primarily for its role in the creation of complex molecules with medicinal properties. A notable example is its involvement in the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A. These analogs have shown significant antitumor activity, including the induction of apoptosis in tumor cells and inhibition of DNA-topoisomerase I, a critical enzyme involved in DNA replication and transcription (Golubev et al., 2010).
Medicinal Chemistry
In medicinal chemistry, the compound has facilitated the creation of various molecular structures with potential therapeutic applications. For instance, it has been used in the development of PI3K/mTOR inhibitors, which are crucial in cancer treatment. The compound serves as an important intermediate in synthesizing these inhibitors, demonstrating the versatility and significance of 4-Bromo-3-chloro-5,7-difluoroquinoline in drug discovery and development processes (Fei Lei et al., 2015).
Spectroscopic Studies
The compound has also been the subject of various spectroscopic studies to understand its structural and vibrational properties. For example, vibrational spectroscopic investigations, along with ab initio and DFT studies, have been conducted on similar halogenated quinolines. These studies offer deep insights into the vibrational modes, structural parameters, and the stability of these compounds, which are crucial for their practical applications in different fields, including material science and pharmaceuticals (Arjunan et al., 2009).
Antitumor Properties
Compounds synthesized using 4-Bromo-3-chloro-5,7-difluoroquinoline have shown promising antitumor activities. A series of 4H-pyrano[3,2-h]quinoline-3-carbonitrile and ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate derivatives were synthesized and evaluated for their antitumor activities against different human tumor cell lines. The results indicated that some of these compounds have significant potential in inhibiting the growth of cancer cells (El-Agrody et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-5,7-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-9-5(11)3-14-7-2-4(12)1-6(13)8(7)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKTUMXDHHNZSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Cl)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672687 |
Source


|
| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5,7-difluoroquinoline | |
CAS RN |
1209122-08-6 |
Source


|
| Record name | 4-Bromo-3-chloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


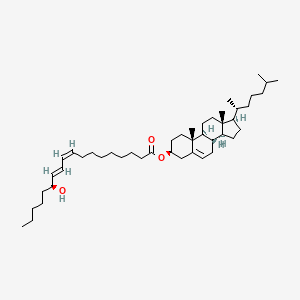
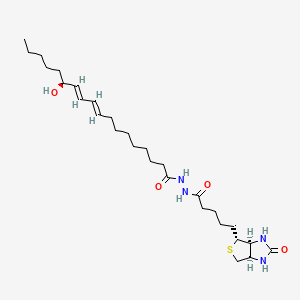
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
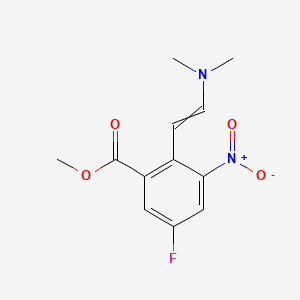


![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)
